molecular formula C19H19NO3 B277637 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B277637
M. Wt: 309.4 g/mol
InChI Key: XZOYSIZUFBMFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as C16, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of indolinone and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and exhibit anti-inflammatory properties. Additionally, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to modulate the expression of various genes involved in cancer cell proliferation and inflammation.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its ability to exhibit anti-cancer and anti-inflammatory properties with minimal toxicity to normal cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One potential area of research is the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one and its potential applications in other diseases such as autoimmune disorders. Finally, more studies are needed to evaluate the safety and efficacy of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in clinical trials.

Synthesis Methods

The synthesis of 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 2,4-dimethylphenylacetic acid with 2-amino-3-hydroxy-5-methylbenzoic acid in the presence of thionyl chloride. The resulting compound is then subjected to cyclization with the help of acetic anhydride and a catalyst such as triethylamine. The final product is obtained by purification through column chromatography.

Scientific Research Applications

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in biomedical research. It has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells by blocking the cell cycle progression. Additionally, 3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

properties

Product Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-11-4-6-14(13(3)8-11)17(21)10-19(23)15-9-12(2)5-7-16(15)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22)

InChI Key

XZOYSIZUFBMFNF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O)C

Origin of Product

United States

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